molecular formula C36H20Br4N2 B12591960 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole) CAS No. 597570-69-9

9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)

Cat. No.: B12591960
CAS No.: 597570-69-9
M. Wt: 800.2 g/mol
InChI Key: DRURCHHSIYVMMJ-UHFFFAOYSA-N
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Description

9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole): is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their extensive applications in various fields, including organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of two carbazole units connected via a biphenyl linker, with bromine atoms attached to specific positions on the carbazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) typically involves multi-step organic reactions. One common method includes the bromination of carbazole derivatives followed by coupling reactions to form the biphenyl linkage. The reaction conditions often involve the use of catalysts such as copper (I) salts and ligands to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carbazole quinones.

    Reduction: Formation of partially or fully reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s ability to transport charge is attributed to its conjugated structure, which allows for efficient electron and hole transport. In biological systems, the compound may interact with DNA or proteins, leading to inhibition of specific enzymes or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: The presence of bromine atoms in 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,3-dibromo-9H-carbazole) enhances its reactivity, making it suitable for a wider range of chemical modifications and applications. Its unique structure also provides better charge transport properties compared to simpler carbazole derivatives .

Properties

CAS No.

597570-69-9

Molecular Formula

C36H20Br4N2

Molecular Weight

800.2 g/mol

IUPAC Name

2,3-dibromo-9-[4-[4-(2,3-dibromocarbazol-9-yl)phenyl]phenyl]carbazole

InChI

InChI=1S/C36H20Br4N2/c37-29-17-27-25-5-1-3-7-33(25)41(35(27)19-31(29)39)23-13-9-21(10-14-23)22-11-15-24(16-12-22)42-34-8-4-2-6-26(34)28-18-30(38)32(40)20-36(28)42/h1-20H

InChI Key

DRURCHHSIYVMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC(=C(C=C86)Br)Br)Br)Br

Origin of Product

United States

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